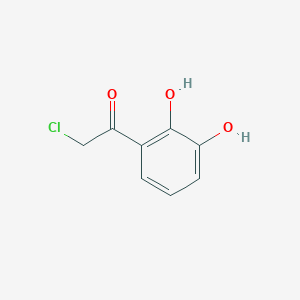

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

Description

BenchChem offers high-quality 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(2,3-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,10,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOGWTRHJRGQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213119 | |

| Record name | Pyrocatechol, 3-chloroacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63704-55-2 | |

| Record name | Pyrocatechol, 3-chloroacetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063704552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrocatechol, 3-chloroacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Chloro-1-(2,3-dihydroxyphenyl)ethanone" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone. This key chemical intermediate, characterized by its reactive α-chloro ketone functionality and a catechol moiety, is of significant interest to researchers in medicinal chemistry and drug development. Acknowledging the inherent challenges of regioselectivity in direct chloroacetylation of pyrocatechol, this document details a strategic two-step synthesis. The pathway commences with the synthesis of the precursor, 2',3'-dihydroxyacetophenone, followed by a high-yield α-chlorination. The causality behind experimental choices, detailed step-by-step protocols, and methods for validation are elucidated to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is a versatile bifunctional molecule. The presence of a chlorine atom adjacent to a carbonyl group creates a potent electrophilic center, highly susceptible to nucleophilic substitution, while the 2,3-dihydroxyphenyl (catechol) group offers sites for further modification and influences the molecule's biological activity.[1] Analogous compounds, such as 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone, are pivotal starting materials in the synthesis of various biologically active molecules, including anti-inflammatory agents and therapeutics targeting oxidative stress-related diseases.[1][2]

The direct synthesis of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone via a Friedel-Crafts acylation of pyrocatechol (benzene-1,2-diol) with chloroacetyl chloride presents a significant regiochemical challenge. The two hydroxyl groups are strongly activating and ortho-, para-directing, which would lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.

To circumvent this, a more strategic and controllable two-step pathway is proposed. This approach prioritizes yield and purity by first establishing the correct acetophenone scaffold and then introducing the α-chloro group.

The proposed synthesis pathway involves:

-

Synthesis of the Precursor: Production of 2',3'-dihydroxyacetophenone from pyrocatechol.

-

Selective α-Chlorination: Introduction of the chlorine atom onto the acetyl group of the precursor to yield the final product.

This methodology ensures that the acylation occurs at the desired position before the final reactive handle is installed, providing a more reliable and scalable route.

Synthesis Pathway and Mechanistic Rationale

The selected pathway is designed for optimal control over the final product's structure. It leverages established and high-yielding reactions to produce the target compound.

Sources

An In-depth Technical Guide to 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone (CAS: 63704-55-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone, a valuable bifunctional molecule for synthetic chemistry and a notable compound in pharmaceutical analysis. Identified by the CAS number 63704-55-2 , this α-chloroketone features a pyrogallol (1,2,3-trihydroxybenzene) moiety, bestowing it with a unique reactivity profile. This document delves into the compound's chemical identity, synthesis strategies with a focus on regioselectivity, its multifaceted chemical reactivity, and its established and potential applications in medicinal chemistry and drug development. Furthermore, this guide outlines detailed protocols for its synthesis and subsequent reactions, alongside a thorough discussion of safety, handling, and toxicological considerations.

Chemical Identity and Physicochemical Properties

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is an aromatic ketone characterized by a chloroacetyl group attached to a 2,3-dihydroxyphenyl ring.[1] This substitution pattern, particularly the vicinal hydroxyl groups, is crucial to its chemical behavior and potential biological activity.

| Property | Value | Source(s) |

| CAS Number | 63704-55-2 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |

| Molecular Weight | 186.59 g/mol | [1][2][6] |

| IUPAC Name | 2-chloro-1-(2,3-dihydroxyphenyl)ethanone | [1] |

| Synonyms | Norepinephrine Impurity 8 | [2] |

| Appearance | Off-white solid | [6] |

| Melting Point | 163-165 °C | [6] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol |

Synthesis and Mechanistic Considerations

The primary route for the synthesis of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is the Friedel-Crafts acylation of pyrogallol (1,2,3-trihydroxybenzene) with chloroacetyl chloride.[7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The Challenge of Regioselectivity

The three hydroxyl groups on the pyrogallol ring are strongly activating and ortho-, para-directing. This presents a significant challenge in controlling the regioselectivity of the acylation reaction. The electrophile (the acylium ion, ClCOCH₂⁺) can potentially attack multiple positions on the aromatic ring. The primary site of acylation is influenced by both steric and electronic factors. The hydroxyl groups can also be acylated (O-acylation), competing with the desired C-acylation. Careful control of reaction conditions, such as temperature and the stoichiometry of the Lewis acid, is paramount to favor the formation of the desired isomer.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 3. 63704-55-2|2-Chloro-1-(2,3-dihydroxyphenyl)ethanone| Ambeed [ambeed.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Ethanone, 2-chloro-1-(2,3-dihydroxyphenyl)- (9CI) CAS#: 63704-55-2 [m.chemicalbook.com]

- 6. Buy 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone | 63704-55-2 [smolecule.com]

- 7. benchchem.com [benchchem.com]

"2-Chloro-1-(2,3-dihydroxyphenyl)ethanone" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone. Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes predictive data based on established spectroscopic principles and analysis of structurally similar compounds. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. Methodologies for data acquisition are detailed to ensure reproducibility and scientific integrity.

Introduction and Molecular Structure

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is an α-haloketone derivative of acetophenone. Such compounds are valuable intermediates in organic synthesis, particularly for the construction of pharmaceutical ingredients and other complex molecules.[1] The reactivity of the α-chloro group and the functionality of the dihydroxyphenyl moiety make it a versatile building block.

A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation. The molecule's key structural features, which dictate its spectroscopic signature, are:

-

A 1,2,3-trisubstituted benzene ring .

-

Two phenolic hydroxyl (-OH) groups , capable of hydrogen bonding.

-

A ketone (C=O) group , which is conjugated with the aromatic ring.

-

An α-chloromethylene (-CH₂Cl) group adjacent to the carbonyl.

These features will be systematically explored in the following sections.

Caption: Molecular structure of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol for acquiring a proton NMR spectrum involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for phenolic compounds to clearly observe exchangeable hydroxyl protons.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Data Acquisition: Obtain a high-resolution spectrum with an appropriate number of scans to ensure a good signal-to-noise ratio.

-

D₂O Exchange: To confirm the identity of the -OH protons, a drop of D₂O can be added to the NMR tube, the sample shaken, and the spectrum re-acquired. The signals corresponding to the hydroxyl protons will disappear due to proton-deuterium exchange.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and hydroxyl protons. The chemical shifts and multiplicities are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Commentary |

| Aromatic (H-4, H-5, H-6) | 6.8 - 7.6 | d, t, d | 3H | The three aromatic protons will appear as a complex multiplet system (likely an AMX or ABC system). Their exact shifts are influenced by the ortho/meta positioning relative to the hydroxyl and acetyl groups. Based on analogs, they are expected in the aromatic region.[1] |

| Hydroxyl (-OH) | 5.0 - 10.0 | s (broad) | 2H | The chemical shift of phenolic protons is highly variable and concentration-dependent due to hydrogen bonding.[2] In DMSO-d₆, these peaks are often sharp, while in CDCl₃ they can be broad. They will disappear upon D₂O exchange. A similar compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, showed its -OH proton at 5.67 ppm in CDCl₃.[1][3] |

| Methylene (-CH₂Cl) | ~4.7 | s | 2H | The methylene protons are adjacent to both the electron-withdrawing carbonyl group and the electronegative chlorine atom, causing a significant downfield shift. This signal is expected to be a singlet as there are no adjacent protons. This is consistent with the 4.7 ppm singlet observed for the -CH₂ group in 2-chloro-1-(3-hydroxyphenyl)ethanone.[1][3] |

Predicted ¹³C NMR Spectrum

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale and Commentary |

| Carbonyl (C=O) | 195 - 205 | The carbonyl carbon is highly deshielded and typically appears in this region for acetophenones.[4][5][6] |

| Aromatic (C-OH) | 145 - 155 | The C2 and C3 carbons directly attached to the hydroxyl groups are deshielded and will appear downfield in the aromatic region. |

| Aromatic (C-CO) | 125 - 135 | The C1 carbon attached to the acetyl group. |

| Aromatic (C-H) | 115 - 130 | The remaining three aromatic carbons (C4, C5, C6) will have distinct shifts based on their position relative to the substituents. |

| Methylene (-CH₂Cl) | ~45 | This carbon is attached to an electronegative chlorine atom, shifting it downfield compared to an unsubstituted methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: FT-IR

-

Sample Preparation: For solid samples, the KBr disc or Nujol paste method is common.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample directly.

-

Background Scan: A background spectrum of the empty sample compartment (or pure KBr) is recorded.

-

Sample Scan: The sample is scanned, and the resulting spectrum is reported in terms of transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Commentary |

| 3500 - 3200 | O-H stretch | Strong, Broad | This broad absorption is highly characteristic of hydrogen-bonded hydroxyl groups found in phenols.[2][8][9] Its breadth is a direct result of the varying strengths of intermolecular hydrogen bonds.[8][10] |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Sharp peaks appearing just above 3000 cm⁻¹ are typical for C(sp²)-H bonds in the benzene ring.[8] |

| ~1680 | C=O stretch (ketone) | Strong, Sharp | The carbonyl stretch for an aromatic ketone is strong and sharp.[10] Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone (which appears ~1715 cm⁻¹). |

| 1600 - 1450 | C=C stretch (aromatic) | Medium-Strong | Multiple sharp bands in this region are characteristic of the benzene ring stretching vibrations.[8] |

| ~1220 | C-O stretch (phenol) | Strong | The stretching vibration of the C-O bond in phenols is typically strong and appears at a higher wavenumber than in aliphatic alcohols.[8][9] |

| 800 - 600 | C-Cl stretch | Medium-Strong | The carbon-chlorine bond stretch typically appears in this region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and formula of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the gaseous molecules are bombarded with high-energy electrons (~70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.[11]

-

Analysis: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Predicted Molecular Ion and Fragmentation Pattern

The analysis of the mass spectrum involves identifying the molecular ion and rationalizing the major fragment ions.

Molecular Ion (M⁺•): The molecular weight of C₈H₇ClO₃ is 186.59 g/mol . The mass spectrum will show a molecular ion peak at m/z = 186 . A crucial feature will be the M+2 peak at m/z = 188 , with an intensity of approximately one-third that of the M+ peak. This isotopic pattern is the definitive signature for the presence of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

Key Fragmentation Pathways: The most common fragmentation for ketones is alpha-cleavage , where a bond adjacent to the carbonyl group is broken.[12][13][14]

Caption: Predicted alpha-cleavage of the molecular ion.

| m/z | Proposed Fragment | Formation Mechanism |

| 186/188 | [C₈H₇ClO₃]⁺• | Molecular Ion (M⁺•) |

| 151 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 137 | [C₇H₅O₃]⁺ | Alpha-cleavage with loss of the •CH₂Cl radical. This is expected to be a major fragment as the resulting acylium ion is resonance-stabilized.[13][14] |

| 109 | [C₆H₅O₂]⁺ | Loss of CO from the m/z 137 fragment. |

Conclusion

The spectroscopic characterization of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for these analyses. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen skeleton, IR spectroscopy will confirm the presence of key hydroxyl and carbonyl functional groups, and mass spectrometry will establish the molecular weight and primary fragmentation pathways. By understanding the principles behind these techniques and comparing the data to known analogs, researchers can confidently verify the structure and purity of this important synthetic intermediate.

References

- Spectral Database for Organic Compounds - Wikipedia. (n.d.).

- Spectral Database for Organic Compounds. (2023). re3data.org.

- Spectral database for organic compounds, SDBS. Lafayette College Libraries.

- Spectral Database for Organic Compounds. Bioregistry.

- SDBS: Spectral Database for Organic Compounds. Clark Physical Sciences Library.

- Scott, K. N. (1971). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing.

- Scott, K. N. (1971). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing.

- Brown, D. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. docbrown.info.

- Abdoul, M. N., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health (NIH).

- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts.

- INFRARED SPECTROSCOPY (IR). (n.d.).

- Guo, Y., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed.

- IR Spectrum: Alcohols and Phenols. (n.d.). Química Organica.org.

- Abdoul, M. N., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate.

- Acetophenone 13C NMR Analysis. (n.d.). Scribd.

- Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. (2020). YouTube.

- Mass Spectrometry: Alpha Cleavage of Ketones. (2014). YouTube.

- Fragmentation (mass spectrometry) - Wikipedia. (n.d.).

- Fragmentation Pathways. (2022). Chemistry LibreTexts.

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. scribd.com [scribd.com]

- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

Disclaimer: This document provides a predictive framework for investigating the biological potential of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone. As of the date of publication, direct experimental data on this specific isomer is limited in publicly accessible literature. The hypotheses and protocols described herein are based on established structure-activity relationships derived from its core chemical moieties: the catechol ring and the α-chloro ketone group, by referencing studies on closely related analogs.

Executive Summary

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is a synthetic organic compound that merges two pharmacologically significant functional groups: a catechol (2,3-dihydroxyphenyl) ring and an α-chloro ketone (chloroacetyl) side chain. The catechol moiety is a well-established antioxidant and redox-active component found in numerous natural and synthetic bioactive compounds.[1][2] The α-chloro ketone is a reactive electrophile capable of covalent modification of biological nucleophiles, such as cysteine residues in proteins, suggesting potential as an enzyme inhibitor. This guide synthesizes data from analogous compounds to build a robust, hypothesis-driven framework for investigating the potential antioxidant, anti-inflammatory, and cytotoxic activities of this molecule. We provide detailed mechanistic rationale, step-by-step experimental protocols for validation, and data interpretation guidelines to empower researchers in drug discovery and chemical biology to explore its therapeutic potential.

Introduction to 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

Chemical Structure and Properties

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone possesses a unique combination of functional groups that dictates its chemical reactivity and predicted biological activity.

-

Chemical Name: 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

-

Molecular Formula: C₈H₇ClO₃

-

Molecular Weight: 186.59 g/mol

-

Key Features:

-

Catechol Moiety: The 2,3-dihydroxy substitution on the phenyl ring is a classic catechol structure. This group is an excellent hydrogen/electron donor, which is the basis for its strong antioxidant potential.[3][4] However, under certain conditions, it can undergo redox cycling to form semiquinone radicals and quinones, leading to the generation of reactive oxygen species (ROS), a pro-oxidant effect.[5][6]

-

α-Chloro Ketone Group: This is a reactive electrophilic center. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by amino acid residues like cysteine or histidine in proteins.[7] This suggests the compound may act as an irreversible or covalent inhibitor of specific enzymes. This moiety is found in other agents with known irritant and anti-inflammatory properties.[8][9][10]

-

Rationale for Investigation

The rationale for investigating this compound is built on the principle of molecular hybridization, where two bioactive scaffolds are combined to create a molecule with potentially synergistic or novel activities. The antioxidant properties of the catechol ring could mitigate oxidative stress, a key factor in inflammation and cancer, while the α-chloro ketone could provide targeted inhibition of pro-inflammatory or pro-survival proteins.[2][11] Research on related compounds, such as 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, has indicated potential antioxidant, antimicrobial, and anti-cancer activities, providing a strong basis for exploring the 2,3-dihydroxy isomer.[12]

Potential Antioxidant and Pro-oxidant Activity

Mechanistic Hypothesis

The primary antioxidant mechanism is hypothesized to be direct radical scavenging via hydrogen atom transfer (HAT) from the phenolic hydroxyl groups of the catechol ring. This process neutralizes highly reactive radicals, such as peroxyl radicals, forming a more stable phenoxyl radical.[6]

Conversely, the catechol can be oxidized to a reactive ortho-quinone. This quinone can be recycled back to the catechol by cellular reductants like glutathione (GSH), consuming cellular antioxidant capacity. During this redox cycle, ROS can be generated, leading to a pro-oxidant effect that could be harnessed for cytotoxic activity against cancer cells.[5][6]

Experimental Validation: DPPH Radical Scavenging Assay

This assay provides a rapid and reliable method to measure the in vitro radical scavenging capacity of a compound.

2.2.1 Principle of the Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, causing the solution to change color from violet to yellow. This change is measured spectrophotometrically.[13]

2.2.2 Detailed Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone in methanol or DMSO (e.g., 10 mM).

-

Prepare a stock solution of a positive control, such as Ascorbic Acid or Trolox, in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of various concentrations of the test compound (e.g., serial dilutions from 1 µM to 500 µM) to the wells.

-

For the control wells, add 100 µL of the solvent (methanol or DMSO).

-

For the positive control, add 100 µL of various concentrations of Ascorbic Acid.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with solvent and A_sample is the absorbance of the DPPH solution with the test compound.

-

2.2.3 Data Presentation and Interpretation The results should be summarized in a table and plotted as a dose-response curve (% scavenging vs. concentration). The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from this curve and used to compare the potency of the compound to the standard.

| Compound | Solvent | IC₅₀ (µM) [Hypothetical Data] |

| 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone | Methanol | 45.2 |

| Ascorbic Acid (Positive Control) | Methanol | 8.5 |

Experimental Workflow Diagram

Caption: Workflow for DPPH radical scavenging assay.

Potential Anti-inflammatory Activity

Mechanistic Hypothesis

The anti-inflammatory potential is likely two-pronged:

-

Antioxidant Action: The catechol moiety can neutralize ROS produced during inflammation, thereby reducing oxidative stress that perpetuates the inflammatory response.[11]

-

Covalent Inhibition: The electrophilic α-chloro ketone can covalently bind to and inhibit key pro-inflammatory enzymes. A prime target is the IκB Kinase (IKK) complex, which is critical for the activation of the NF-κB transcription factor. Cysteine residues in the activation loop of IKK are susceptible to modification by electrophiles. Inhibition of IKK would prevent the degradation of IκBα, trapping NF-κB in the cytoplasm and blocking the transcription of inflammatory genes like iNOS, COX-2, and various cytokines.[8]

Experimental Validation: Inhibition of NO Production in Macrophages

This assay assesses the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

3.2.1 Principle of the Assay The Griess assay measures the concentration of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, which can be quantified spectrophotometrically.

3.2.2 Detailed Step-by-Step Protocol

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone for 1 hour. (Determine non-toxic concentrations beforehand using an MTT assay).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

-

-

Griess Assay:

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Signaling Pathway Diagram

Caption: Hypothesized inhibition of the NF-κB pathway.

Potential Cytotoxic / Anti-Cancer Activity

Mechanistic Rationale

The cytotoxic activity against cancer cells can be driven by two primary mechanisms:

-

Induction of Lethal Oxidative Stress: The pro-oxidant potential of the catechol moiety can be exploited. Cancer cells often have a higher basal level of ROS and a compromised antioxidant system, making them more vulnerable to further oxidative insults. The compound-induced ROS can damage DNA, lipids, and proteins, triggering apoptotic cell death.[14]

-

Covalent Modification of Critical Proteins: The α-chloro ketone can irreversibly inhibit proteins essential for cancer cell survival, such as enzymes in metabolic pathways (e.g., glycolysis) or anti-apoptotic proteins.

Experimental Validation: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

4.2.1 Principle of the Assay Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

4.2.2 Detailed Step-by-Step Protocol

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer cells) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone (e.g., 0.1 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).

-

-

MTT Addition:

-

After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

-

4.2.3 Data Interpretation Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell viability by 50%.

Summary and Future Directions

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is a compound of significant interest due to its dual-functionality. The catechol ring provides a foundation for potent antioxidant activity, while the α-chloro ketone moiety introduces the potential for targeted covalent inhibition of key cellular proteins. This guide outlines a clear, hypothesis-driven research plan to systematically evaluate its potential as an antioxidant, anti-inflammatory, and cytotoxic agent.

Future work should focus on:

-

Target Identification: If significant anti-inflammatory or cytotoxic activity is confirmed, proteomic techniques like activity-based protein profiling (ABPP) should be used to identify the specific protein targets of the α-chloro ketone.

-

Mechanism of Action Studies: Further assays are needed to confirm the mechanism of cell death (apoptosis vs. necrosis), measure intracellular ROS production, and validate the inhibition of specific signaling pathways (e.g., via Western blot for NF-κB or MAPK pathway components).

-

In Vivo Studies: Promising in vitro results should be followed by evaluation in animal models of inflammation or cancer to assess efficacy, pharmacokinetics, and safety.[15][16]

This structured approach will enable a thorough characterization of the biological activities of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone and determine its potential for future therapeutic development.

References

- New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjFHxPIgVbmZEQEeZ351G68o0fjSNtI23gYwCeqyV5rrNtWSUtvswQqiMWPvmGXn5JHNSVuWMjuomYZ6Iy85PNBXYPynU2pPW3xSEqbgR7wYo_wrwMH1wJWrRCUljQWXBdPo8=]

- Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity. (Journal of Natural Products) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIPG-is8yWyr4Is1-5-MkQmihdYHQb1HCM7Tzh3SN3PU-QpalFZpxn-BntYlog51pEGO5Nmz04LYE1doRqHlJwWlMH_vSE_nXZPeKGdo9BJD7V_gwfcd6Ap3EINVd-BAGS6Pdc]

- Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvSSvR3FnKXg3c_ggFF_bzsjjF_YDCG1oF8pAEuYRiNG9UXq73aypOd6FXAoK9KCM5k3-rQ_TEr5AWL7GVypBk00JQS7dCK2WoMYmOlB3JAXpCIBpHds3I_CWIN_YU5WZhQJN0RU4T_c7ti9l6W9R3Y8MjcvF_VIp-Or52H3N6GPzz-mJsEFnVxCiv-q-nwHF-LaxRXzExy0WEKBO_lPcqEjLmgaeDJJ2suiFu3LAN702Uw_l34eAOt6iVMg73pBotXTekBklm8gka7uOwmg6FRm5DMG2syCEa]

- CATECHOL: IMPORTANT SCAFOLD IN MEDICINAL CHEMISTRY. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEycN7YBBJRy3Syl5w-9Io2r9WqUuAXs8IsFy3UA10xGh24FiZCjkLQZG4n_bqCeabA-H8tWdgwgvpWwArBOG2OmoobNlCB2_sBh_R1p2dgfOXqTIfKRt_oz6ulUFIxqnKXzYT3RWDzJ4UEFPXW0h4Ae4FdMR9mWILVcLd_1X3lggg8n7BLxz9HSzcVSmymv3EimLIWhwFazOHJs3n2XA=]

- Ammonium Catecholaldehydes as Multifunctional Bioactive Agents: Evaluating Antimicrobial, Antioxidant, and Antiplatelet Activity. (NIH PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn-6SMw7vqjRU2Hd3U_ao7rlhkgr1FucoqoS7mVj2InOcCnHKUz8dHHDk0DQF2Ab2NDwpILT-HYCDaeDNDIOY0cYsV3Su2phrVgFsGFWSK334-TfNfGRCkcA98R61ydjk8bhMrQNTnOWmLruAY]

- Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkDGp82UCHG8qCJbVPaeC0Bv92Ovl-Y6RkWfFeRlwkF0mZsZ6PZtd1PPIuY0pX0hIF6TYBwLPyQrR_jp5AE5WEnaO9zNp0_Rcpbl33HVNvhEAZp2DseFjd-VDSoRCGOkBX4Nc_]

- Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. (NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsyG5VI4iSeW2E-Ktq8TnsH3xnd90BxMZSX-1ApK8UFAuPh057gl6gMQXvrr7prBQazb-bx5RvU4tO6nTiIo6uvRC368BsVJsYL31RGQWI4io1T5tNVbCYScKbY3rULQwBzyXWb6hW2m462w1z]

- Antiaging Mechanism of Natural Compounds: Effects on Autophagy and Oxidative Stress. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDwccNuRRul-TRQLRQfN5JMW8dqnyxofZn9-LvvSLMPAnF63I_wYPLeU8SD_TA4BWSYnzqPcCKW17-RY0T4DA67ZGPNoATYC-4FlcKaVOrkUWtLZ6oFPQAYTCfiIJ3TXgwKzHJ]

- Catechol-Based Antimicrobial Polymers. (NIH PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwxGRzZimuWIIG3S0-oFI4yC-KS4WdcSHnmAgC3bpmMnULnovxo2JScV6i129LTboiYR_iAvPrRRVqa_sKXqIc5SRUCFlKlKZ0W9neB0RC_E6vKNu-Q6Jj8zpFMNJOoioZhT7-Eq6aHRtPR78=]

- 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone. (Smolecule) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-CHSAovIL1lL-c_ax-4rvWVwlerjPv6kkIhba-m_EEU04_D2JkF30MO50tsG34FF_vWDvfEThdxiAgL2sCzkpk8BiPeKIv1YSW8xKtSMAxAKhLIrrFQB1fOZ9l4FaKzYjQdZ3Ovk=]

- Anti-inflammatory activity of diazomethyl ketone and chloromethyl ketone analogs prepared from N-tosyl amino acids. (PlumX) [https://vertexaisearch.cloud.google.

- Phenacyl chloride. (Wikipedia) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGezXQyL82fxvh9E3GMYOsyLsjeEpf_DKh-2b3znfWWmOUsh3W4rEuBZUREfHyCS7KuXDz3QpYqtgMpdR4gmOBZj5ktBYAZ49oODGkA5Qr5rPGyOmB1D_CUncdMB5HAp09Uiyfj1iWVmYWW]

- PHENACYL CHLORIDE CAS NO 532-27-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (CDH Fine Chemical) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmrRhCKa1ISEL1_BzIo8iqrj17uqhN2oAITF1WCsqVArEWmmaJR9MXpLj3nAcZCpQoZ1nsLWuJQn_hjlZYKODolsjgOEp_K-idnZICCsB--BwZwM8iwdA5xXTM_VP4yu6L1fyzGztMHMCPknuSLnfreUNKC17uffORTFGq-13mSQiD7U74pY8n39wGfe8YwGDHolLVxFDeiic3TVzZmCwrko0=]

- Phenacyl chloride. (Grok) [https://vertexaisearch.cloud.google.

- Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. (Article) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMGmqzscNKpIHnsyuaZUQ7msyaFrqBF8QMBdYz3E1xl52_832MfUUUvEcbwMl7Unue1_EYjMnoHPmmE5NTyalgc5AxirsBtlkfZJvMZ7AB-JXTKQ1BQl3xkySs0m-O_IEJ6PTO_5pbTmX8BFsYSxkVl2pUn1Qvd89iBCVDsysUPjufI7QeFHWC2_ZvQGrBpt1k_C8eRj-OcpUPpjr4hQqxzwy-4FtAzkB33f5aZLDbC_TORyhcqlir9HO_aaGBOaWlZM3airgc26MG9Wc=]

- Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPYiOfKDH9OgCDMiRxb7d9ZbW8v37F_nlqMkpOwVik1RIgO2bigznJGbiWcuXoW9Vbev29gougudDxGvElug0OhdhjLq4zmzvxAwE8cjxdCp3XYruslBg7L9hTC7FD8I0fNVk=]

- [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones]. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHybiQK0cZY6zPXNcDjdDW96oqXlag9MuhmYOKl4eeiBGm8S2GyJRsvwFDwBg2I19GkRPC9RZRoVTUKPK97SvUXqjiD8OxYKrDaQvo9DslMI1smVB8A6GVSc2WWj3E9Hni-giM=]

- Antinociceptive and anti-inflammatory activity of extracts and α-pyrones isolated from Cantinoa stricta. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-rqxPem4vWBdpx-cJzl_qPf5OCVTI2YJQaS4P7x7OZhwY9CnLhsZvSgFvXQ1uDAcW1HznWMItr5Gu9AhNSNcPxml-58wjZquu6A2xCTeBJ3QIOrMEr8Hb8CqDU-BaeQDb1qnH]

Sources

- 1. Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catechol-Based Antimicrobial Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism | MDPI [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. PlumX [plu.mx]

- 9. Phenacyl chloride - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. mdpi.com [mdpi.com]

- 12. Buy 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone | 25015-92-3 [smolecule.com]

- 13. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells [mdpi.com]

- 15. [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antinociceptive and anti-inflammatory activity of extracts and α-pyrones isolated from Cantinoa stricta - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol is designed for researchers, chemists, and professionals in drug development. We detail a robust synthetic strategy utilizing the Houben-Hoesch reaction, which is particularly well-suited for the regioselective acylation of electron-rich polyhydroxyphenols like pyrogallol (1,2,3-trihydroxybenzene). This guide emphasizes the mechanistic rationale behind the procedural steps, safety protocols, and methods for product validation, ensuring both scientific integrity and practical applicability.

Introduction and Scientific Rationale

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is an α-chloroketone derivative featuring a catechol-like moiety. This structural combination makes it a versatile building block. The α-chloro-ketone group is a potent electrophile, susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of complex molecular scaffolds and heterocyclic systems.[1] The dihydroxyphenyl (pyrogallol) portion imparts unique electronic properties and potential for biological activity or further functionalization.

Synthesizing such a molecule presents a significant challenge: achieving selective C-acylation on the highly activated pyrogallol ring without promoting competitive O-acylation. Standard Friedel-Crafts acylation using chloroacetyl chloride and a strong Lewis acid like AlCl₃ often leads to the formation of undesired ester byproducts with polyhydroxy phenols.[2][3][4]

To circumvent this, our protocol employs the Houben-Hoesch reaction. This method utilizes a nitrile (chloroacetonitrile) and hydrogen chloride gas, typically with a milder Lewis acid catalyst such as zinc chloride.[5][6] The reaction proceeds through a ketimine intermediate, which is subsequently hydrolyzed to yield the target aryl ketone.[5][7] This approach provides superior regioselectivity for C-acylation on highly activated phenolic substrates.[2][8]

Reaction Mechanism: The Houben-Hoesch Reaction

The Houben-Hoesch reaction is a classic method for synthesizing hydroxyaryl ketones. The mechanism involves two primary stages:

-

Formation of the Electrophile and Electrophilic Aromatic Substitution: Chloroacetonitrile reacts with hydrogen chloride (HCl) and a Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃) to form a highly reactive electrophilic species, a nitrilium ion complex. The electron-rich pyrogallol ring then attacks this electrophile to form a resonance-stabilized intermediate (a sigma complex). Subsequent rearomatization yields a ketimine hydrochloride salt.

-

Hydrolysis: The ketimine intermediate is stable under anhydrous reaction conditions. Upon introduction of water during the workup phase, it readily hydrolyzes to form the final product, 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone, and ammonium chloride.[2][5]

Materials and Equipment

Reagents & Chemicals

| Reagent | CAS No. | MW ( g/mol ) | Purity | Supplier | Notes |

| Pyrogallol | 87-66-1 | 126.11 | ≥99% | Sigma-Aldrich | Toxic, handle with care.[9] |

| Chloroacetonitrile | 107-14-2 | 75.50 | ≥98% | Alfa Aesar | Highly toxic and lachrymatory. |

| Zinc Chloride (Anhydrous) | 7646-85-7 | 136.30 | ≥98% | Fisher Scientific | Corrosive and hygroscopic. |

| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | ≥99.7% | VWR | Extremely flammable. |

| Hydrogen Chloride Gas | 7647-01-0 | 36.46 | ≥99% | Praxair | Corrosive and toxic. |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | 37% | J.T. Baker | For workup. |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | EMD Millipore | For extraction. |

| Hexane | 110-54-3 | 86.18 | ACS Grade | EMD Millipore | For chromatography. |

| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | ACS Grade | VWR | For drying. |

Equipment

-

Three-neck round-bottom flask (250 mL) with magnetic stirrer

-

Reflux condenser with a drying tube (CaCl₂)

-

Gas dispersion tube

-

Low-temperature thermometer

-

Ice-water bath and heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat, face shield. All operations must be performed in a certified chemical fume hood.

Detailed Experimental Protocol

This protocol is based on established Houben-Hoesch reaction conditions, adapted for the specific substrates.[2][5]

Step 1: Reaction Setup

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a drying tube), and a gas dispersion tube connected to an HCl gas cylinder. Ensure all glassware is oven-dried and assembled under a moisture-free atmosphere.

-

To the flask, add anhydrous zinc chloride (6.8 g, 50 mmol) and anhydrous diethyl ether (100 mL).

-

In a separate beaker, dissolve pyrogallol (6.3 g, 50 mmol) and chloroacetonitrile (3.78 g, 50 mmol) in the zinc chloride/ether suspension.

-

Cool the reaction mixture to 0°C using an ice-water bath.

Step 2: Reaction Execution

-

Once the mixture is cooled, begin slowly bubbling dry hydrogen chloride (HCl) gas through the stirred suspension via the gas dispersion tube.

-

Maintain the temperature between 0-5°C. The reaction is exothermic; control the HCl addition rate to prevent a temperature rise.

-

Continue the HCl addition for approximately 2-3 hours. A thick, often colored, precipitate of the ketimine hydrochloride salt will form.

-

After the HCl addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 12-16 hours) to ensure the reaction goes to completion.

Step 3: Work-up and Product Isolation

-

Carefully decant the supernatant ether from the solid precipitate.

-

Add 100 mL of cold water to the flask containing the precipitate.

-

Heat the mixture to 50°C and hold for 30 minutes to hydrolyze the ketimine. The solid should dissolve.

-

Cool the aqueous solution to room temperature and transfer it to a 500 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash them with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The crude product will be a solid or a thick oil. Purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by flash column chromatography.[10]

-

Column Chromatography: Use silica gel as the stationary phase and a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 30:70) as the mobile phase.

-

Combine the fractions containing the pure product (monitored by TLC) and evaporate the solvent to yield 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone as a crystalline solid.

Product Characterization

The identity and purity of the synthesized 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the aromatic and aliphatic parts of the molecule.

-

¹³C NMR: To verify the carbon skeleton.

-

FT-IR Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight (186.59 g/mol for C₈H₇ClO₃).[11][12]

-

Melting Point: To assess purity. The literature melting point for the related 3',4'-dihydroxy isomer is 163-165°C, which can serve as a reference point.[12]

Safety and Hazard Management

This synthesis involves several hazardous materials and requires strict adherence to safety protocols. All operations must be conducted in a well-ventilated chemical fume hood.[13][14]

-

Pyrogallol: Toxic if swallowed or absorbed through the skin. It can cause severe eye irritation.[9]

-

Chloroacetonitrile: Highly toxic, corrosive, and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

-

Hydrogen Chloride (HCl) Gas: Extremely corrosive to the respiratory tract, eyes, and skin. Use a dedicated gas cabinet and ensure the system is leak-proof. Have a neutralization trap (e.g., a bubbler with NaOH solution) for any excess HCl gas.

-

Zinc Chloride (Anhydrous): Corrosive and can cause severe burns. It is also hygroscopic and should be handled in a dry environment.

-

Diethyl Ether: Extremely flammable. Ensure no ignition sources are present.

Personal Protective Equipment (PPE) is mandatory: Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves may be needed), and chemical splash goggles. A face shield is recommended when handling corrosive materials.[15][16]

References

-

Wikipedia contributors. (2023). Hoesch reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Kumar, A. (2020). HOUBEN–HOESCH REACTION. B N College, Bhagalpur. [Link]

-

Jurayev, R.S., Choriev, A.U., & Qaxxorov, N.T. (2023). Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. Chem. Proc. [Link]

-

Jurayev, R.S., Choriev, A.U., & Qaxxorov, N.T. (2023). Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. MDPI. [Link]

-

PubChem. 2-Chloro-1-(2-chloro-3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

Chemistry Student. (n.d.). Houben - Hoesch Reaction. [Link]

-

PubChem. 2-Chloro-3',4'-dihydroxyacetophenone. National Center for Biotechnology Information. [Link]

-

Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health. [Link]

-

Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-Chloro-3',4'-dihydroxyacetophenone. [Link]

-

SynArchive. (n.d.). Houben-Hoesch Reaction. [Link]

-

NPTEL. (n.d.). Module 5: Electrophilic Aromatic Substitution. [Link]

-

Chemcess. (2024). Pyrogallol: Production, Reactions And Uses. [Link]

-

Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]

-

Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. [Link]

- Google Patents. (2019). CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

Clark, J. (2023). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Bridgewater College Digital Commons. (2024). Purification and Isolation of α-Chloro-β-Lactone Precursor. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 3. sciforum.net [sciforum.net]

- 4. mdpi.com [mdpi.com]

- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. gcwgandhinagar.com [gcwgandhinagar.com]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. chemcess.com [chemcess.com]

- 10. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 11. 2-Chloro-3',4'-dihydroxyacetophenone | C8H7ClO3 | CID 66834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. usbio.net [usbio.net]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. chemos.de [chemos.de]

Topic: High-Purity Recovery of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone via Optimized Recrystallization

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone, a critical intermediate in pharmaceutical synthesis. The inherent polarity conferred by the dihydroxyphenyl moiety, combined with potential impurities from its synthesis, necessitates a robust purification strategy. Recrystallization is the method of choice for achieving high purity on both laboratory and industrial scales.[1][2] This guide moves beyond a simple list of steps to explain the fundamental principles and causality behind each experimental choice, ensuring a reliable and reproducible outcome. We present a detailed methodology, from rational solvent selection to troubleshooting common issues, designed for researchers, chemists, and drug development professionals aiming to achieve superior purity and yield.

The Foundational Principle: Recrystallization of Polar Phenolic Ketones

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[3] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated or near-saturated solution.[5][6] As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure.[7]

Impurities are left behind in the solution (the "mother liquor") due to one of two scenarios:

-

Highly Soluble Impurities: These remain dissolved in the cold solvent.[4]

-

Insoluble Impurities: These do not dissolve in the hot solvent and are removed via hot gravity filtration.[4]

The molecular architecture of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone—featuring a polar catechol ring system and a reactive chloroacetyl group—governs its solubility, making the choice of solvent paramount for successful purification.[8]

Caption: Principle of Purification by Recrystallization.

Strategic Solvent Selection: An Empirical Approach

The single most critical factor for a successful recrystallization is the choice of solvent.[9] An ideal solvent should exhibit high solvency for the target compound at elevated temperatures and low solvency at room or sub-ambient temperatures.[10] For a polar molecule like 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone, polar solvents are the logical starting point.[4][11]

However, a single solvent may prove too effective (dissolving the compound even when cold) or ineffective (failing to dissolve it even when hot). In such cases, a multi-solvent system, typically consisting of a "soluble" solvent and a miscible "anti-solvent," is employed.[2][3]

Candidate Solvents

The following table summarizes potential solvents for screening, ordered by decreasing polarity.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Issues |

| Water | 100 | 80.1 | Highly polar. May have low solubility for the organic ketone. Excellent as an anti-solvent.[12] |

| Methanol | 65 | 32.7 | Good starting point. May be too effective, requiring an anti-solvent.[13] |

| Ethanol (95%) | 78 | 24.5 | Excellent, less volatile choice. Often used in an ethanol/water pair.[10][13] |

| Isopropanol (IPA) | 82 | 19.9 | Good balance of polarity and volatility. |

| Acetone | 56 | 20.7 | Often too strong a solvent, but can be paired with water or hexanes.[11] |

| Ethyl Acetate | 77 | 6.0 | Medium polarity; may be a good single solvent.[12] |

| Toluene | 111 | 2.4 | Non-polar. Unlikely to be a good primary solvent but could be an anti-solvent for a very polar system. |

Protocol: Small-Scale Solvent Screening

Before committing to a bulk purification, perform this rapid screening protocol:

-

Place ~50 mg of the crude solid into several small test tubes.

-

To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition.

-

Observation 1: If the solid dissolves readily in <0.5 mL of a solvent at room temperature, that solvent is unsuitable as a single solvent but may be a "soluble" solvent in a mixed pair.

-

For solvents that did not dissolve the solid, heat the test tube gently in a water bath towards the solvent's boiling point.

-

Observation 2: If the solid dissolves upon heating, this is a promising candidate. Remove it from the heat and allow it to cool to room temperature, then in an ice bath. Abundant crystal formation indicates an excellent single solvent.

-

Observation 3: If the solid remains insoluble even when boiling, the solvent is unsuitable.

-

For a Mixed-Solvent System: Take a tube where the compound was highly soluble at room temperature (e.g., ethanol). Add a miscible anti-solvent (e.g., water) dropwise until persistent cloudiness (turbidity) appears. Re-heat the mixture until it is clear, then allow it to cool slowly. Crystal formation indicates a viable mixed-solvent system.[9]

Based on the structure, an Ethanol/Water or Isopropanol/Water system is predicted to be highly effective.

Detailed Protocol for Recrystallization

This protocol assumes the use of a mixed-solvent system (e.g., ethanol and water), which is the most versatile approach for this compound class.

Materials and Equipment

-

Crude 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

-

Primary Solvent (e.g., 95% Ethanol)

-

Anti-Solvent (e.g., Deionized Water)

-

Erlenmeyer flasks (at least 3)

-

Hotplate with stirring capability

-

Stemless funnel for hot filtration

-

Fluted filter paper

-

Büchner funnel and vacuum flask

-

Vacuum source

-

Watch glass

-

Spatulas and glass stirring rods

Experimental Workflow

Caption: Step-by-step workflow for mixed-solvent recrystallization.

Step-by-Step Methodology

-

Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask (Flask A). Add a boiling chip. On a hotplate, bring the primary solvent (ethanol) to a gentle boil in a separate flask. Add the hot solvent to Flask A in small portions while swirling until the solid is completely dissolved.[5] Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which maximizes the recovery yield upon cooling.[7]

-

Hot Gravity Filtration (Optional but Recommended): If the hot solution contains any insoluble matter (e.g., dust, inorganic salts), it must be filtered while hot. Pre-heat a second Erlenmeyer flask (Flask B) and a stemless funnel on the hotplate. Place a piece of fluted filter paper in the funnel. Pour the hot solution from Flask A through the funnel into Flask B. Causality: A stemless funnel prevents the product from crystallizing prematurely in the stem and clogging it.[5] This step removes impurities that are insoluble in the hot solvent.[4]

-

Inducing Crystallization: Bring the clear filtrate in Flask B to a boil. Slowly add the anti-solvent (water) dropwise until you observe persistent turbidity. Causality: The addition of the anti-solvent decreases the overall solubility of the target compound, bringing the solution to its saturation point.[14]

-

Crystal Maturation: After inducing turbidity, add a few drops of the primary solvent (ethanol) until the solution becomes clear again. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling ("crashing out") traps impurities within the crystal lattice, defeating the purpose of the purification.[7][15]

-

Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes. Causality: The solubility of the compound is further decreased at lower temperatures, leading to a greater yield of crystalline solid.[16]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small portion of the ice-cold anti-solvent (water). Causality: The wash step removes any residual mother liquor (containing dissolved impurities) adhering to the crystal surfaces. Using an ice-cold solvent minimizes the loss of the desired product, which has very low solubility in the cold solvent.

-

Drying: Allow air to be pulled through the crystals on the filter for 15-20 minutes to begin the drying process.[5] Transfer the semi-dry solid to a pre-weighed watch glass and allow it to air dry completely. For faster results, a vacuum oven at a mild temperature can be used.

Quality Control and Validation

A successful purification must be validated.

-

Melting Point Analysis: A pure compound will have a sharp and higher melting point compared to the impure starting material.

-

Percent Recovery: Calculate the yield using the formula: (mass of pure, dry solid / mass of crude solid) x 100%. Note that some loss is inevitable as some product will remain in the mother liquor.[2]

-

Thin-Layer Chromatography (TLC): Spot the crude material, the purified material, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the purified product and multiple spots (or a spot corresponding to the product) in the other lanes.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| "Oiling Out" (Liquid droplets form instead of solid crystals) | 1. The solution is supersaturated above the compound's melting point.[15]2. High concentration of impurities depressing the melting point. | 1. Re-heat the mixture to dissolve the oil. 2. Add a small amount more of the primary ("soluble") solvent.[15]3. Allow the solution to cool much more slowly (e.g., by placing the flask in a beaker of hot water and letting both cool together).[17] |

| No Crystals Form (After cooling in ice bath) | 1. Too much solvent was used, and the solution is not supersaturated.[15][17]2. Crystallization requires a nucleation site to begin. | 1. Gently boil off some of the solvent to increase the concentration and attempt cooling again.[15]2. Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[6]3. Add a "seed crystal" (a tiny speck of the crude solid) to initiate crystallization.[15] |

| Very Low Yield / Recovery | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[15]2. Premature crystallization occurred during hot filtration.3. The crystals were washed with solvent that was not ice-cold. | 1. If the mother liquor has not been discarded, try to concentrate it by boiling off some solvent and cooling again to recover a second crop of crystals.2. Ensure the filtration apparatus is properly pre-heated next time.3. Always use ice-cold solvent for washing. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Handle 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone with care, as α-haloketones can be lachrymatory and irritants.

-

Use caution when heating flammable organic solvents like ethanol and acetone. Never heat them in a sealed container. Use a heating mantle or steam bath where possible, not an open flame.

References

-

University of the Punjab. (n.d.). Recrystallization. Retrieved from [Link]

-

Yeo, S. D., et al. (2003). Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. Journal of the Society of Powder Technology, Japan, 40(5), 329-335. Retrieved from [Link]

-

Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(9), 603. Retrieved from [Link]

-

MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

- Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136. Note: While the direct article isn't available from the search, its citation in other sources confirms its relevance.

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

-

Lee, Y. R., et al. (2003). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 42(25), 6525-6532. Retrieved from [Link]

-

ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

-

Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

-

Kumar, S., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221155. Retrieved from [Link]

-

SMUChemistry. (2013, September 9). Recrystallization. YouTube. Retrieved from [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 3. praxilabs.com [praxilabs.com]

- 4. Recrystallization [wiredchemist.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. youtube.com [youtube.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

Application Notes and Protocols: 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone as a Key Pharmaceutical Intermediate

Prepared by: Senior Application Scientist, Gemini Division

Abstract and Strategic Overview

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is a highly functionalized aromatic ketone that serves as a pivotal intermediate in the synthesis of various pharmaceutical agents. Its molecular architecture, featuring a reactive α-chloro ketone group and an electron-rich 2,3-dihydroxyphenyl (pyrogallol) moiety, makes it a versatile building block. The chloroacetyl group provides a prime electrophilic site for nucleophilic substitution, enabling the facile introduction of amine, thiol, or other functional groups. This reactivity is fundamental for constructing the core structures of numerous active pharmaceutical ingredients (APIs), particularly catecholamine derivatives. These application notes provide a comprehensive guide for researchers, detailing the synthesis of the intermediate, its application in the construction of a bronchodilator analogue, and essential safety and handling protocols.

Physicochemical Properties and Reactivity Profile

The strategic value of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone in organic synthesis stems from its distinct reactive sites.

-

The α-Chloro Ketone Moiety : The chlorine atom alpha to the carbonyl group is an excellent leaving group. This makes the adjacent carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This is the primary reaction site for chain extension and the introduction of nitrogen-containing side chains common in many pharmaceuticals.[1]

-

The 2,3-Dihydroxyphenyl Moiety : This portion of the molecule, derived from pyrogallol, is analogous to the catechol structure found in many endogenous neurotransmitters and drugs. The phenolic hydroxyl groups are weakly acidic and can be deprotonated. In some synthetic pathways, these groups may require protection to prevent unwanted side reactions, although their presence is often crucial for the final biological activity of the target molecule.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-1-(2,3-dihydroxyphenyl)ethanone | N/A |

| Synonyms | Chloroacetyl pyrogallol | [2] |

| Molecular Formula | C₈H₇ClO₃ | [3][4] |

| Molecular Weight | 186.59 g/mol | [3][4][5][6] |

| Appearance | Expected to be an off-white to pale solid | [5] |

| Solubility | Soluble in organic solvents like DMSO and Methanol | [5] |

| CAS Number | Not explicitly assigned; synthesized from 2',3'-Dihydroxyacetophenone (CAS: 13494-10-5) | [7][8] |

Synthesis Protocol: 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

The most direct method for synthesizing the title compound is the Friedel-Crafts acylation of pyrogallol (1,2,3-trihydroxybenzene) with chloroacetyl chloride.[9][10] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent electrophile.[11]

Rationale

The Friedel-Crafts acylation is a robust C-C bond-forming reaction.[9] AlCl₃ coordinates with the chloroacetyl chloride, generating a highly reactive acylium ion (or a polarized complex) that is then attacked by the electron-rich pyrogallol ring.[10] The reaction is performed at low temperatures to control its exothermicity and to minimize potential side reactions, such as poly-acylation or decomposition of the sensitive starting material. The quench with ice and acid hydrolyzes the aluminum-ketone complex and precipitates the product.

Workflow for Synthesis

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone | 25015-92-3 [smolecule.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. usbio.net [usbio.net]

- 6. 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone [lgcstandards.com]

- 7. cenmed.com [cenmed.com]

- 8. echemi.com [echemi.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Khan Academy [khanacademy.org]

The Strategic Application of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone in Advanced Flavonoid Synthesis

Introduction: A Versatile Precursor for Novel Flavonoid Analogs

Flavonoids, a diverse class of polyphenolic secondary metabolites, are ubiquitously found in plants and are renowned for their significant pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] The synthetic exploration of flavonoid scaffolds is a cornerstone of medicinal chemistry and drug development, aimed at creating novel analogs with enhanced biological efficacy. Within the arsenal of synthetic building blocks, ortho-hydroxyacetophenones are pivotal starting materials for constructing the characteristic chromen-4-one core of flavones.[3][4]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone as a key precursor in the synthesis of flavonoids. This particular starting material is of significant interest due to its unique combination of a reactive α-chloro ketone and a catechol moiety on the A-ring. The presence of the 2,3-dihydroxy substitution pattern offers opportunities for regioselective reactions and the synthesis of less common, yet potentially highly bioactive, flavonoid derivatives. We will delve into the mechanistic underpinnings of the synthetic routes, provide detailed, field-proven protocols, and explain the causality behind the experimental choices to ensure reproducible and successful outcomes.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of flavones from 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone can be primarily achieved through two well-established and versatile pathways:

-

The Baker-Venkataraman Rearrangement Route: This classical method involves the formation of a 1,3-diketone intermediate, which subsequently undergoes acid-catalyzed cyclization to yield the flavone core.[5][6][7]

-

The Claisen-Schmidt Condensation to Chalcone and Oxidative Cyclization: This pathway involves the initial formation of a 2'-hydroxychalcone intermediate, which is then cyclized to the flavone.[3]

The 2,3-dihydroxy substitution on the phenyl ring of the starting material plays a crucial role in the reactivity and potential outcomes of these syntheses. These hydroxyl groups are electron-donating, which can influence the nucleophilicity of the aromatic ring and the acidity of the phenolic protons. Furthermore, their presence may necessitate the use of protecting groups in certain synthetic schemes to avoid unwanted side reactions.

Strategy 1: The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a powerful method for the synthesis of flavones.[8][9] The general sequence involves the acylation of an o-hydroxyacetophenone with an aroyl chloride, followed by a base-catalyzed rearrangement to a 1,3-diketone, and subsequent acid-catalyzed cyclization.[10]

Mechanism:

The reaction proceeds through the formation of an enolate from the acetophenone, which then undergoes an intramolecular acyl transfer.[5] The resulting diketone is then readily cyclized in the presence of acid.[7]

Diagram 1: Baker-Venkataraman Rearrangement and Cyclization

Sources